molecular formula C5H6F2N2O B3011046 [1-(difluoromethyl)-1H-imidazol-2-yl]methanol CAS No. 875858-83-6

[1-(difluoromethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B3011046
CAS No.: 875858-83-6
M. Wt: 148.113
InChI Key: XDBVTLKZYRPEBI-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol (CAS: 875858-83-6) is an imidazole derivative characterized by a difluoromethyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 2-position of the imidazole ring. Its molecular formula is C₅H₆F₂N₂O, with a molecular weight of 148.11 g/mol . The compound is utilized in life science research, particularly as a precursor for synthesizing bioactive molecules or ligands. Key properties include its IUPAC name ([1-(difluoromethyl)imidazol-2-yl]methanol) and a purity range spanning 99% to ultra-high purity grades for specialized applications .

Properties

IUPAC Name

[1-(difluoromethyl)imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBVTLKZYRPEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875858-83-6
Record name [1-(difluoromethyl)-1H-imidazol-2-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-imidazol-2-yl]methanol typically involves the difluoromethylation of imidazole derivatives. One common method includes the reaction of imidazole with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Chemical Reactions

  • Oxidation : Can produce aldehydes or carboxylic acids.
  • Reduction : Yields various derivatives depending on the reducing agents used.
  • Substitution : Participates in nucleophilic substitution reactions, replacing the hydroxyl group with other functional groups.

Chemistry

  • Building Block : Utilized as a precursor in synthesizing more complex molecules.
  • Mechanistic Studies : Employed to study difluoromethylation reactions and their mechanisms, providing insights into reaction pathways and kinetics.

Biology

  • Biological Activity : Investigated for potential antimicrobial and antifungal properties. Studies have shown that compounds containing difluoromethyl groups can exhibit enhanced biological activity due to increased lipophilicity and binding affinity to biological targets .

Medicine

  • Drug Development : Explored for its role in designing enzyme inhibitors and receptor modulators. The difluoromethyl group can enhance the selectivity and potency of drug candidates against specific targets.
  • Case Study : Research has indicated that derivatives of this compound can act as effective inhibitors in various biological pathways, making them candidates for further drug development.

Industry

  • Agricultural Chemistry : The compound has been evaluated for its potential use in developing agrochemicals. Its ability to modify biological pathways makes it suitable for creating new pesticides or herbicides with improved efficacy .

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazole Ring

Structural analogues differ primarily in substituents at the 1-position and the position of the hydroxymethyl group.

Compound Name 1-Position Substituent Hydroxymethyl Position Molecular Weight (g/mol) Key Features
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol Difluoromethyl (-CF₂H) 2 148.11 High purity grades available; used in life sciences .
[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Isopropyl 2 140.18* Commercial availability (CAS: 135205-82-2); used as a synthetic intermediate .
(1-Methyl-1H-imidazol-2-yl)methanol hydrochloride Methyl 2 148.59 Hydrochloride salt form; likely improves solubility .
(1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol 2,5-Difluorobenzyl 4 254.23 Higher molecular weight; boiling point 396.3±37.0°C .
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Diethylaminoethyl, methanesulfonyl 5 275.37 Functionalized for potential pharmacological activity; 95% purity .

*Calculated based on molecular formula.

Key Observations:
  • Substituent Bulk : Bulky groups (e.g., 2,5-difluorobenzyl in ) increase molecular weight and may reduce solubility but enhance steric shielding for metal coordination in ligand design .
  • Position of Hydroxymethyl : The 2-position (as in the target compound) is common, but analogues like the 4- or 5-substituted derivatives (e.g., ) may exhibit altered reactivity or binding properties.
Target Compound:
Analogues:
  • Isopropyl Derivative: Commercially available (Santa Cruz Biotechnology) but synthesis likely involves alkylation of imidazole with isopropyl halides .
  • Chlorinated Derivatives : Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole are synthesized via chlorination of benzyl alcohol precursors using SOCl₂ .
  • Sulfonamide Analogues : Prepared via nucleophilic substitution with chloromethylsulfonylbenzene under basic conditions (e.g., tBuOK/DMF) .

Physicochemical Properties

  • Boiling Point : The 2,5-difluorobenzyl analogue has a significantly higher boiling point (396.3°C) compared to the target compound, likely due to increased molecular weight and aromatic interactions .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas hydrophobic substituents (e.g., adamantyl in ) may reduce it.

Biological Activity

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-(Difluoromethyl)-1H-imidazol-2-ylmethanol
  • Molecular Formula : C₅H₆F₂N₂O
  • Molecular Weight : 150.11 g/mol

The compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes or signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for treating infections caused by resistant bacterial strains.

Antimicrobial Activity

A study conducted on various imidazole derivatives, including this compound, indicated promising antimicrobial activity against several pathogens. The results are summarized in the following table:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL
Other derivativesVarious pathogensRanged from 8 to 64 µg/mLVarious

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with MIC values of 32 µg/mL and 16 µg/mL respectively, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of the compound. The results indicated that while the compound showed effective antimicrobial properties, it also exhibited moderate cytotoxicity at higher concentrations (IC50 > 50 µg/mL), necessitating further optimization for therapeutic use.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. A notable study highlighted a synthetic route that yielded high purity and yield (up to 95%) of the compound through a novel difluoromethylation process involving chlorodifluoromethane as a reagent .

Additionally, structure-activity relationship (SAR) studies have identified key functional groups that enhance biological activity while minimizing toxicity. For example, modifications to the imidazole ring have been shown to significantly impact both antimicrobial efficacy and cytotoxicity profiles.

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